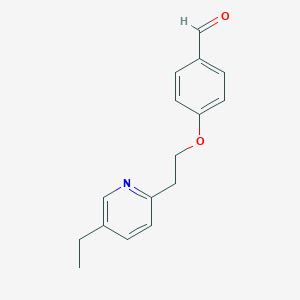

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSWGSRJHHXHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432298 | |

| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114393-97-4 | |

| Record name | 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114393-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde: A Technical Guide for Chemical Researchers

Introduction

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a pyridine-based aromatic aldehyde recognized for its critical role as a versatile intermediate in the synthesis of various biologically active compounds.[1][2] Its molecular structure, featuring a benzaldehyde moiety connected to a 5-ethyl-substituted pyridine ring through an ethoxy spacer, makes it a valuable precursor in medicinal chemistry.[3] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its pivotal role in the production of the antidiabetic drug Pioglitazone.[1][2]

Core Chemical Properties and Identifiers

This compound is a pale brown oil under standard conditions and is characterized by the following identifiers and physicochemical properties.[4]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₂ | [3] |

| Molecular Weight | 255.31 g/mol | [3] |

| CAS Number | 114393-97-4 | [5] |

| Appearance | Pale Brown Oil | [4] |

| Storage Temperature | 2-8°C (Refrigerator) | [4] |

| IUPAC Name | 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde | [5] |

| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | [3][5] |

| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [3][5] |

Synthesis of this compound

The primary synthesis of this benzaldehyde derivative is achieved through an etherification reaction. This process involves the coupling of 2-(5-ethylpyridin-2-yl)ethanol with 4-hydroxybenzaldehyde.[6] The reaction is typically carried out in the presence of a base.

This synthesis pathway is a cornerstone for the industrial production of Pioglitazone, where the benzaldehyde derivative is a key intermediate.[6]

Detailed Synthesis Protocol

The following protocol outlines a common method for the synthesis of this compound:

-

Sulfonylation of Alcohol: 2-(5-Ethylpyridin-2-yl)ethanol is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in a suitable solvent like dichloromethane. This step converts the hydroxyl group into a better leaving group, forming a sulfonate ester.[7]

-

Formation of Phenoxide: 4-Hydroxybenzaldehyde is treated with a base (e.g., potassium hydroxide) in a solvent like ethanol to form the corresponding potassium phenoxide salt.[7]

-

Williamson Ether Synthesis: The sulfonate ester from step 1 is then reacted with the potassium phenoxide from step 2.[7][8] This substitution reaction forms the desired ether linkage, yielding this compound.[7][8]

-

Work-up and Purification: After the reaction is complete, the mixture is typically concentrated, washed, and dried to isolate the final product.[7]

Rationale Behind Experimental Choices

-

Choice of Sulfonylation: Converting the alcohol to a sulfonate ester is a classic strategy to facilitate nucleophilic substitution. The sulfonate is an excellent leaving group, making the subsequent etherification more efficient.

-

Use of a Strong Base: A strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the nucleophilic phenoxide.

-

Solvent Selection: The choice of solvents is critical for ensuring the solubility of reactants and facilitating the reaction kinetics.

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Key Applications in Drug Development

The primary and most well-documented application of this compound is its role as a direct precursor in the synthesis of Pioglitazone, a thiazolidinedione-class antidiabetic agent.[9][10]

Synthesis of Pioglitazone

The conversion of this compound to Pioglitazone involves a Knoevenagel condensation reaction with 2,4-thiazolidinedione, followed by a reduction step.[8]

Detailed Protocol for Pioglitazone Synthesis

-

Knoevenagel Condensation: this compound is reacted with 2,4-thiazolidinedione in the presence of a suitable base.[8][10] This reaction forms an intermediate, 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione.[6][11]

-

Reduction: The double bond in the benzylidene intermediate is then reduced to a single bond to yield Pioglitazone.[8][10] This reduction is often achieved through catalytic hydrogenation.[8]

Rationale Behind Experimental Choices

-

Knoevenagel Condensation: This is a classic and efficient method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound like 2,4-thiazolidinedione.

-

Catalytic Hydrogenation: This is a common and effective method for the reduction of carbon-carbon double bonds, often providing high yields and stereoselectivity.

Pioglitazone Synthesis Workflow

Caption: Conversion of the benzaldehyde to Pioglitazone.

Emerging Research Areas

Beyond its established role in Pioglitazone synthesis, recent studies have explored the potential of this compound as a precursor for novel heterocyclic compounds with significant antibacterial properties.[3] Derivatives synthesized from this compound have shown activity against various bacterial strains, including pathogenic species like E. coli and Pseudomonas aeruginosa.[3] Furthermore, its oxime derivative is a key intermediate for synthesizing biologically active isoxazolines and isoxazoles.[12]

Safety and Handling

While specific GHS hazard classifications for this compound are not extensively reported, data from structurally similar compounds, such as 4-ethoxybenzaldehyde, suggest that it may cause skin and eye irritation, as well as respiratory irritation.[13][14][15] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated area or a fume hood.[13]

Storage Recommendations

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] It is also recommended to store it under an inert atmosphere as some benzaldehyde derivatives can be air-sensitive.[13]

Conclusion

This compound is a chemical intermediate of significant value, primarily due to its indispensable role in the synthesis of the antidiabetic drug Pioglitazone. Its well-defined synthesis and reactivity make it a reliable building block in medicinal chemistry. Ongoing research into its derivatives for antibacterial applications highlights its potential for broader utility in the development of new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is crucial for researchers and scientists working in drug discovery and development.

References

-

PubChem. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. Available from: [Link]

-

Pharmaffiliates. 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde. Available from: [Link]

- Google Patents. US20070078170A1 - Process for the preparation of pioglitazone.

- Google Patents. EP0816340A1 - Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives.

-

ResearchGate. 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Available from: [Link]

-

ResearchGate. 2-(5-Ethylpyridin-2-yl)ethanol. Available from: [Link]

-

Manipal Research Portal. 2-(5-ethylpyridin-2-yl)ethanol. Available from: [Link]

- Google Patents. WO2005021542A2 - Process for the preparation of pioglitazone.

- Google Patents. CN1189468C - Preparation method of 5-[4-[2-(5-ethyl-2-pyridine)ethoxy] benzylidene].

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. Available from: [Link]

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Rational Synthesis Design of a Potent Anti-Diabetic Therapeutic 'Pioglitazone' Using Retrosynthetic Analysis. Available from: [Link]

-

CeMines. This compound-d4. Available from: [Link]

-

New Drug Approvals. Pioglitazone. Available from: [Link]

-

PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. Available from: [Link]

- Google Patents. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof.

-

ResearchGate. Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. Available from: [Link]

-

Metasci. Safety Data Sheet 4-Ethoxybenzaldehyde. Available from: [Link]

-

European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. Available from: [Link]

-

Indonesian Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

- Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.

-

Global Substance Registration System. 4-(2-(5-ETHYL-2-PYRIDINYL)ETHOXY)BENZALDEHYDE. Available from: [Link]

-

ChemBK. 2-(5-Ethyl-2-pyridinyl)ethanol. Available from: [Link]

-

PubChem. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. This compound | 114393-97-4 | Benchchem [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. CN1189468C - Preparation method of 5-[4-[2-(5-ethyl-2-pyridine)ethoxy] benzylidene]-2,4thiazolidine diketone - Google Patents [patents.google.com]

- 8. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]

- 9. US20070078170A1 - Process for the preparation of pioglitazone - Google Patents [patents.google.com]

- 10. EP0816340A1 - Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives - Google Patents [patents.google.com]

- 11. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione | C19H18N2O3S | CID 14211277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. sds.metasci.ca [sds.metasci.ca]

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde CAS number 114393-97-4

An In-depth Technical Guide to 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS: 114393-97-4)

Introduction: A Pivotal Intermediate in Modern Therapeutics

This compound, identified by its CAS number 114393-97-4, is a sophisticated heterocyclic aromatic aldehyde. Its molecular architecture, featuring a benzaldehyde moiety linked to a 5-ethylpyridine ring through an ethoxy bridge, makes it a structurally significant and highly valuable intermediate in synthetic organic chemistry.[1] The primary importance of this compound lies in its role as a key precursor in the multi-step synthesis of Pioglitazone, a prominent anti-diabetic drug of the thiazolidinedione class used to improve insulin sensitivity.[2][3] Beyond this principal application, its derivatives have been explored for other pharmacological activities, including potential antibacterial properties, highlighting its versatility as a building block for novel chemical entities.[1] This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization and safe handling, designed to support professionals in its application.

Physicochemical and Structural Properties

The compound is typically an off-white solid with a low melting point.[4] A thorough understanding of its properties is critical for its effective use in subsequent synthetic transformations, ensuring optimal reaction conditions and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 114393-97-4 | [5] |

| Molecular Formula | C₁₆H₁₇NO₂ | [1][5] |

| Molecular Weight | 255.31 g/mol | [1][5] |

| IUPAC Name | 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde | [5] |

| Appearance | Off-White Low Melting Solid | [4] |

| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | [1][5] |

| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [1] |

Strategic Synthesis: The Williamson Etherification Pathway

The most prevalent and industrially relevant synthesis of this compound is achieved via the Williamson ether synthesis. This classical SN2 reaction involves the nucleophilic substitution of a halide or a sulfonate ester by an alkoxide. In this context, the synthesis is strategically designed in two primary stages: the activation of the alcohol precursor followed by the ether formation.

Mechanistic Insight: An SN2 Approach

The core of the synthesis is the nucleophilic attack of the phenoxide ion (generated from 4-hydroxybenzaldehyde) on the electrophilic carbon of the activated 2-(5-ethylpyridin-2-yl)ethanol derivative. Activating the alcohol by converting its hydroxyl group into a better leaving group, such as a tosylate, is crucial for the reaction to proceed efficiently under mild conditions. The tosylate is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.

Experimental Protocol

This protocol is a representative procedure based on established chemical literature.[6] Researchers should adapt it based on their laboratory scale and safety protocols.

Step 1: Synthesis of 2-(5-Ethylpyridin-2-yl)ethyl p-toluenesulfonate (Activated Intermediate)

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-(5-ethylpyridin-2-yl)ethanol (10 mmol, 1.51 g) in anhydrous methylene dichloride (50 mL).

-

Basification: Add triethylamine (12 mmol, 1.67 mL) to the solution to act as an acid scavenger.

-

Tosylation: Cool the mixture to 0-5 °C in an ice bath. Dissolve p-toluenesulfonyl chloride (11 mmol, 2.10 g) in methylene dichloride (20 mL) and add it dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture sequentially with water (2 x 30 mL), 5% HCl solution (2 x 30 mL) to remove excess triethylamine, and finally with brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate, which can be used in the next step without further purification or purified by vacuum distillation.[1]

Step 2: Synthesis of this compound

-

Reagent Preparation: In a clean, dry flask, dissolve 4-hydroxybenzaldehyde (10 mmol, 1.22 g) in isopropyl alcohol (50 mL).

-

Deprotonation: Add sodium hydroxide flakes (12 mmol, 0.48 g) to the solution and stir until a clear solution of the sodium phenoxide is formed.

-

Coupling Reaction: Add the crude 2-(5-ethylpyridin-2-yl)ethyl p-toluenesulfonate from Step 1 to the phenoxide solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.[6]

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the final product as an off-white solid.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed. The purity is crucial, especially when it is used as an intermediate for pharmaceutical active ingredients, with a purity of >95% often required.[1]

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): ~9.9 (s, 1H, -CHO), ~8.3 (d, 1H, Py-H), 7.8 (d, 2H, Ar-H ortho to CHO), 7.5 (dd, 1H, Py-H), 7.2 (d, 1H, Py-H), 7.0 (d, 2H, Ar-H meta to CHO), 4.4 (t, 2H, -O-CH₂-), 3.2 (t, 2H, -Py-CH₂-), 2.6 (q, 2H, -CH₂-CH₃), 1.2 (t, 3H, -CH₂-CH₃).[1] |

| ¹³C NMR | δ (ppm): ~190.7 (C=O), ~163.5 (Ar-C-O), ~159.0 (Py-C), ~149.0 (Py-C), ~137.0 (Py-C), ~132.0 (Ar-CH), ~130.0 (Ar-C), ~124.0 (Py-CH), ~121.0 (Py-CH), ~115.0 (Ar-CH), ~66.0 (-O-CH₂-), ~37.0 (-Py-CH₂-), ~25.0 (-CH₂-CH₃), ~15.0 (-CH₂-CH₃). |

| FT-IR | ν (cm⁻¹): ~3050 (Aromatic C-H stretch), ~2970 (Aliphatic C-H stretch), ~2820 & ~2720 (Aldehyde C-H Fermi doublets), ~1700 (Strong, C=O stretch), ~1600 & ~1580 (Aromatic C=C stretch), ~1250 (Asymmetric C-O-C ether stretch), ~1160 (Symmetric C-O-C ether stretch).[1] |

| Mass Spec. (EI) | m/z (%): 255 [M]⁺, 134 [M - C₈H₇O₂]⁺, 121 [C₈H₇O]⁺. |

Applications in Drug Development and Beyond

The principal application of this aldehyde is as a pivotal intermediate in the synthesis of Pioglitazone. The aldehyde functional group is crucial for the Knoevenagel condensation reaction with 2,4-thiazolidinedione, which forms the core structure of the final drug molecule.[7]

Furthermore, the reactive aldehyde group and the overall molecular scaffold make it a valuable starting material for creating libraries of novel heterocyclic compounds. Studies have shown that derivatives synthesized from this aldehyde, such as chalcones and pyrimidines, exhibit promising antibacterial activity against various bacterial strains, including pathogenic E. coli and Pseudomonas aeruginosa.[1]

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols must be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is often under refrigeration (2-8°C).

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

-

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

-

4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime | Request PDF - ResearchGate. [Link]

-

Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem. [Link]

-

Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

electronic reprint 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime - ResearchGate. [Link]

-

4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde - PubChemLite. [Link]

-

Organic Chemistry Williamson Ether Synthesis - University of Richmond. [Link]

-

4-Ethoxybenzaldehyde NMR - All About Drugs. [Link]

-

Williamson Ether Synthesis - YouTube. [Link]

-

Pioglitazone ratiopharm, INN-pioglitazone hydrochloride - EMA. [Link]

-

4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem. [Link]

-

M/s. Chon chem industries Saykha GIDC. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

- WO2004007490A2 - A process to prepare pioglitazone via several intermediates.

-

CAS No : 114393-97-4 | Product Name : 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde. [Link]

Sources

Molecular structure of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

An In-Depth Technical Guide to the Molecular Structure of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 114393-97-4), a pivotal chemical intermediate in pharmaceutical manufacturing. The document elucidates the molecule's structural features, physicochemical properties, and strategic synthesis. A significant focus is placed on the detailed protocols for its synthesis via Williamson etherification and its structural characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide discusses its critical role as a precursor and process-related impurity in the synthesis of the anti-diabetic drug Pioglitazone, making it a molecule of high interest to researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a heteroaromatic compound featuring a complex molecular architecture that combines three key functional moieties: a 5-ethylpyridine ring, a benzaldehyde group, and an ethoxy ether linkage.[1] This unique combination of a nucleophilic pyridine ring, a reactive aldehyde, and a flexible ether chain makes it a versatile building block in organic synthesis.

Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Pioglitazone, a widely used medication for the management of type 2 diabetes mellitus. The aldehyde functional group is crucial for the Knoevenagel condensation reaction that forms the thiazolidinedione ring system characteristic of Pioglitazone.[2] Consequently, the purity and structural integrity of this benzaldehyde derivative are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide offers field-proven insights into its synthesis and the self-validating analytical methods required for its unambiguous characterization.

Molecular and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These identifiers are critical for regulatory compliance, material sourcing, and scientific communication.

| Property | Value | Reference |

| IUPAC Name | 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde | [3] |

| CAS Number | 114393-97-4 | [3] |

| Molecular Formula | C₁₆H₁₇NO₂ | [1] |

| Molecular Weight | 255.31 g/mol | [1] |

| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | [3] |

| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [1] |

| Appearance | Pale Brown Oil (for deuterated analog) | [4] |

Strategic Synthesis: The Williamson Etherification Approach

The most industrially viable and chemically robust method for constructing the ether linkage in this compound is the Williamson ether synthesis.[5][6] This classic SN2 reaction provides excellent control over regioselectivity and generally results in high yields.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the key C-O ether bond. This reveals two potential precursor pairs. The preferred strategy involves a phenoxide nucleophile and a primary alkyl electrophile to maximize the efficiency of the SN2 reaction and avoid competing E2 elimination reactions that are common with secondary halides.[7][8]

Caption: Retrosynthetic analysis via a Williamson ether disconnection.

Experimental Protocol

This protocol describes a self-validating system for the synthesis, starting from commercially available precursors 2-(5-ethylpyridin-2-yl)ethan-1-ol and 4-hydroxybenzaldehyde.[9]

Part A: Synthesis of 2-(2-Chloroethyl)-5-ethylpyridine

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and condenser, dissolve 2-(5-ethylpyridin-2-yl)ethan-1-ol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Chlorination: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the cooled solution. The causality for using SOCl₂ is its efficacy in converting primary alcohols to alkyl chlorides with gaseous byproducts (SO₂ and HCl) that are easily removed.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkyl chloride.

Part B: Williamson Ether Synthesis

-

Phenoxide Formation: In a separate flask, dissolve 4-hydroxybenzaldehyde (1.1 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). Add a strong base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq). The base deprotonates the phenol to form the more nucleophilic phenoxide ion.

-

Coupling Reaction: Add the crude 2-(2-chloroethyl)-5-ethylpyridine from Part A to the phenoxide solution. Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. The use of a polar aprotic solvent (DMF) is crucial as it solvates the cation but not the nucleophile, increasing its reactivity.

-

Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Caption: Workflow for the two-step synthesis of the target molecule.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure requires a combination of spectroscopic techniques. The data presented below are predicted values based on established principles of spectroscopy for analogous structures.[10][11]

| Technique | Functional Group | Expected Observation |

| FT-IR (cm⁻¹) | Aldehyde C-H | Two weak bands around 2820 and 2720 |

| Aldehyde C=O | Strong, sharp band around 1700-1685 | |

| Aryl C-O-C | Strong band around 1250-1200 | |

| Aromatic C=C | Bands in the 1600-1450 region | |

| ¹H NMR (δ, ppm) | Aldehyde (-CHO) | ~9.9 (singlet, 1H) |

| Benzaldehyde (Ar-H) | ~7.8 (doublet, 2H), ~7.1 (doublet, 2H) | |

| Pyridine (Ar-H) | Three distinct signals between 7.2-8.4 | |

| Ethoxy (-OCH₂) | ~4.4 (triplet, 2H) | |

| Ethoxy (-CH₂-Py) | ~3.3 (triplet, 2H) | |

| Ethyl (-CH₂) | ~2.7 (quartet, 2H) | |

| Ethyl (-CH₃) | ~1.2 (triplet, 3H) | |

| ¹³C NMR (δ, ppm) | Aldehyde (-CHO) | ~191 |

| Aromatic Carbons | 115-165 | |

| Aliphatic Carbons | 15-70 | |

| Mass Spec. (m/z) | Molecular Ion [M+H]⁺ | 256.13 |

Applications in Drug Development and Medicinal Chemistry

The primary application of this compound is as a critical building block in the pharmaceutical industry.

-

Synthesis of Pioglitazone: It is the direct precursor to the benzylidene intermediate in the synthesis of Pioglitazone. The aldehyde undergoes a Knoevenagel condensation with 2,4-thiazolidinedione. Its purity directly impacts the yield and impurity profile of the final drug substance.[2]

-

Impurity Standard: As a starting material, it is also considered a process-related impurity. Regulatory agencies require that levels of such impurities in the final API are strictly controlled. Therefore, well-characterized reference standards of this compound are essential for analytical method development and validation in quality control laboratories.

-

Scaffold for New Chemical Entities: The molecule serves as a versatile scaffold. The pyridine and benzaldehyde moieties can be independently modified to create libraries of new compounds. Research has shown that derivatives can possess significant antibacterial properties, making this a promising starting point for developing new anti-infective agents.[1]

Conclusion

This compound is more than a simple organic molecule; it is a linchpin in the production of a vital therapeutic agent and a scaffold for future drug discovery. A thorough understanding of its molecular structure, secured through robust synthesis and validated by comprehensive spectroscopic analysis, is indispensable for drug development professionals. The methodologies and insights provided in this guide serve as a foundational reference for the synthesis, characterization, and application of this important chemical entity, ensuring scientific integrity from the laboratory to industrial production.

References

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Rasayan J. Chem. [Link]

-

Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2. PubChem. [Link]

-

5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione. PubChem. [Link]

-

4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde. Pharmaffiliates. [Link]

-

Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum. ACS Omega. [Link]

-

Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

5-Ethyl-2-pyridineethanol | C9H13NO. PubChem. [Link]

Sources

- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]

- 2. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione | C19H18N2O3S | CID 14211277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. L19482.06 [thermofisher.com]

- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

This guide provides a comprehensive overview of the synthetic pathways for producing 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde, a key intermediate in the development of various biologically active heterocyclic compounds. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing practical application, mechanistic understanding, and robust experimental design.

Introduction and Strategic Overview

This compound serves as a crucial building block for novel therapeutic agents. Its molecular architecture, featuring a benzaldehyde moiety linked to an ethyl-substituted pyridine ring via an ethoxy bridge, offers multiple points for further chemical modification. This guide will delineate a strategically sound and efficient multi-step synthesis, commencing from readily available starting materials.

The overall synthetic strategy is a convergent approach, focusing on the preparation of two key precursors: 5-ethyl-2-methylpyridine and its subsequent elaboration to an electrophilic partner, and 4-hydroxybenzaldehyde which acts as the nucleophile. The pivotal carbon-oxygen bond formation to construct the ether linkage will be explored through two reliable and widely adopted methods: the Williamson ether synthesis and the Mitsunobu reaction. Each pathway presents distinct advantages and considerations, which will be discussed to aid in methodological selection based on laboratory-specific constraints and objectives.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the ether linkage, suggesting two primary precursor fragments: a substituted pyridine ethanol derivative and 4-hydroxybenzaldehyde. This is illustrated in the following diagram:

Figure 1. Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Precursor: 5-Ethyl-2-(2-hydroxyethyl)pyridine

The synthesis of the pyridine-containing precursor begins with the formation of 5-ethyl-2-methylpyridine, followed by a hydroxymethylation reaction.

Step 1: Synthesis of 5-Ethyl-2-methylpyridine

5-Ethyl-2-methylpyridine is efficiently synthesized from the condensation of paraldehyde with aqueous ammonia, a method well-documented for its reliability and scalability.[1][2]

Reaction Scheme:

Experimental Protocol:

A detailed and validated procedure for this synthesis is available in Organic Syntheses.[1] In a typical setup, paraldehyde is heated with aqueous ammonium hydroxide in the presence of a catalytic amount of ammonium acetate in a high-pressure steel reaction vessel.

| Reagent/Parameter | Quantity/Value |

| Paraldehyde | 1.57 moles |

| 28% Aqueous NH4OH | 4.38 moles |

| Ammonium Acetate | 0.065 moles |

| Temperature | 230 °C |

| Reaction Time | 1 hour |

Work-up and Purification:

Upon cooling, the reaction mixture separates into two layers. The organic layer is extracted with chloroform, and the combined organic extracts are distilled to remove the solvent. The crude product is then purified by fractional distillation under reduced pressure to yield 5-ethyl-2-methylpyridine as a colorless liquid.[1]

Step 2: Synthesis of 5-Ethyl-2-(2-hydroxyethyl)pyridine

The conversion of 5-ethyl-2-methylpyridine to the corresponding ethanol derivative is achieved through a reaction with formaldehyde. This reaction proceeds via an initial deprotonation of the methyl group, which is rendered acidic by the electron-withdrawing nature of the pyridine ring, followed by nucleophilic attack on the formaldehyde carbonyl.

Reaction Scheme:

Experimental Protocol:

A mixture of 5-ethyl-2-methylpyridine, formaldehyde, and a catalytic amount of dibutylamine is heated in an autoclave under nitrogen pressure.[3]

| Reagent/Parameter | Quantity/Value |

| 5-Ethyl-2-methylpyridine | 0.1 mol |

| Formaldehyde | 0.13 mol |

| Dibutylamine | Catalytic amount |

| Temperature | 170 °C (443 K) |

Work-up and Purification:

The resulting product is isolated by steam distillation to yield an oil. This oil is then solidified by trituration with n-hexane and can be further purified by recrystallization from ethanol to afford 5-ethyl-2-(2-hydroxyethyl)pyridine as colorless prisms.[3]

Part II: Core Etherification Strategies

With the pyridine precursor in hand, the central ether linkage can be formed. Two highly effective methods are presented below.

Method A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[4][5] In this context, 4-hydroxybenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a suitable leaving group on an activated derivative of 5-ethyl-2-(2-hydroxyethyl)pyridine.

Activation of the Pyridine Ethanol:

For an efficient SN2 reaction, the hydroxyl group of 5-ethyl-2-(2-hydroxyethyl)pyridine must be converted into a better leaving group. Two common strategies are conversion to an alkyl halide (e.g., chloride or bromide) or a sulfonate ester (e.g., tosylate or mesylate).

Option 1: Conversion to 2-(2-Chloroethyl)-5-ethylpyridine:

The alcohol can be converted to the corresponding chloride using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Option 2: Conversion to a Tosylate:

Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine yields the tosylate, which is an excellent leaving group.

Williamson Etherification Protocol:

Figure 2. Williamson Ether Synthesis Workflow.

Experimental Protocol (Adapted from similar syntheses): [6][7]

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as DMF or acetone, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add the activated pyridine derivative (e.g., 2-(2-chloroethyl)-5-ethylpyridine or the corresponding tosylate) (1.1 eq.) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Method B: Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the formation of the ether linkage, proceeding with inversion of configuration at the alcohol carbon.[8][9] This reaction involves the in situ activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).

Mechanistic Advantage:

The Mitsunobu reaction is particularly advantageous when dealing with sensitive substrates as it avoids the need for a separate activation step of the alcohol and generally proceeds under neutral conditions. A modified protocol using 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be employed to simplify the removal of by-products.[10]

Figure 3. Mitsunobu Reaction Workflow.

Experimental Protocol (Adapted from a general procedure for pyridine ethers): [10][11]

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-ethyl-2-(2-hydroxyethyl)pyridine (1.0 eq.), 4-hydroxybenzaldehyde (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent such as THF or dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 eq.) in the same solvent dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel. The triphenylphosphine oxide and reduced hydrazine by-products can be challenging to remove. Using polymer-supported triphenylphosphine or ADDP can facilitate purification.[10]

Part III: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data based on the structure and data from analogous compounds.[6][12][13][14]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of both the pyridine and benzaldehyde rings, the ethoxy linkage protons (two triplets), and the aldehyde proton (a singlet around 9.8-10.0 ppm). |

| ¹³C NMR | Resonances for the aliphatic carbons of the ethyl group and the ethoxy bridge, aromatic carbons of both rings, and a characteristic downfield signal for the aldehyde carbonyl carbon (around 190-192 ppm). |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band for the aldehyde at approximately 1690-1705 cm⁻¹. C-O stretching bands for the ether linkage around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | The predicted monoisotopic mass is 255.12593 Da.[2] Expected fragments would correspond to the cleavage of the ether linkage and loss of the ethyl group. |

Conclusion

This guide has outlined two robust and reliable synthetic pathways for the preparation of this compound. The synthesis of the key pyridine precursor, 5-ethyl-2-(2-hydroxyethyl)pyridine, is well-established. For the crucial etherification step, both the Williamson ether synthesis and the Mitsunobu reaction are presented as viable options, each with its own set of advantages. The choice between these methods will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available purification capabilities. The provided protocols, adapted from established literature, offer a solid foundation for the successful synthesis and characterization of this important chemical intermediate.

References

- Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-Ethyl-2-methylpyridine. Organic Syntheses, 30, 41.

- Experiment : Williamson Ether Synthesis of Ethoxybenzene. Science Learning Center, University of Michigan-Dearborn.

-

4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde. PubChem. Retrieved January 23, 2026, from [Link].

- Tse, B. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 1, 14.

- Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2114-2205.

-

"Williamson Ether Synthesis". Master Organic Chemistry. Retrieved January 23, 2026, from [Link].

- Swinney, D. C., & Xia, S. (2014). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemical Reviews, 114(12), 6358-6410.

- Gaonkar, S. L., Yathirajan, H. S., Lokanatharai, K. M., Nagaraj, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(3), o751-o752.

- Silaichev, P. S., Beryozkina, T. V., Melekhin, V. V., Filimonov, V. O., Maslivets, A. N., Ilkin, V. G., ... & Bakulev, V. A. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24.

- Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492-o493.

-

"15.3: The Williamson Ether Synthesis". Chemistry LibreTexts. Retrieved January 23, 2026, from [Link].

- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

-

"4-Ethoxybenzaldehyde NMR". All About Drugs. Retrieved January 23, 2026, from [Link].

-

Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... - ResearchGate. Retrieved January 23, 2026, from [Link].

-

Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Org Prep Daily. Retrieved January 23, 2026, from [Link].

- Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492-o493.

-

5-Ethyl-2-picoline CAS N°: 104-90-5. OECD Existing Chemicals Database. Retrieved January 23, 2026, from [Link].

-

(PDF) ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - ResearchGate. Retrieved January 23, 2026, from [Link].

-

BJOC - Search Results. Beilstein Journals. Retrieved January 23, 2026, from [Link].

-

4-Ethoxy-2,5-dimethoxybenzaldehyde | C11H14O4 | CID 610887. PubChem. Retrieved January 23, 2026, from [Link].

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. Retrieved January 23, 2026, from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde (C16H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 114393-97-4 | Benchchem [benchchem.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. rsc.org [rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-Ethoxybenzaldehyde(10031-82-0) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Introduction

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] The precise structural elucidation of this compound is paramount for ensuring the integrity and purity of its downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous confirmation of the chemical structure of such molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. The discussion is grounded in fundamental NMR principles and supported by data from closely related structures and predictive models, offering researchers and drug development professionals a thorough understanding of the spectral features of this important synthetic intermediate.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The atom numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides valuable information regarding the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-7' (CHO) | 9.8 - 10.0 | s | 1H | - |

| H-6 (Py) | ~8.4 | s | 1H | |

| H-2', H-6' | ~7.8 | d | 2H | ~8.5 |

| H-4 (Py) | ~7.5 | d | 1H | ~8.0 |

| H-3 (Py) | ~7.2 | d | 1H | ~8.0 |

| H-3', H-5' | ~7.0 | d | 2H | ~8.5 |

| H-8 | ~4.4 | t | 2H | ~6.5 |

| H-9 | ~3.2 | t | 2H | ~6.5 |

| H-1'' | ~2.6 | q | 2H | ~7.5 |

| H-2'' | ~1.2 | t | 3H | ~7.5 |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (H-7'): The most downfield signal, a singlet between δ 9.8 and 10.0 ppm, is characteristic of an aldehyde proton.[3][4] Its singlet nature arises from the absence of adjacent protons.

-

Aromatic Protons (Benzene Ring): The protons on the benzaldehyde ring appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group (H-2', H-6') are expected to be deshielded and resonate at a lower field (~7.8 ppm) compared to the protons ortho to the electron-donating ethoxy group (H-3', H-5') at approximately 7.0 ppm.[3]

-

Aromatic Protons (Pyridine Ring): The pyridine protons are expected in the range of δ 7.2 to 8.5 ppm.[1] The proton at position 6 (H-6), being adjacent to the nitrogen and in a deshielded environment, is predicted to be the most downfield of the pyridine protons, appearing as a singlet. The protons at positions 3 and 4 (H-3 and H-4) will likely appear as doublets due to coupling with each other.

-

Ethoxy Protons (H-8 and H-9): The two methylene groups of the ethoxy linker will appear as two triplets. The protons on the carbon adjacent to the ether oxygen (H-8) will be more deshielded (~4.4 ppm) than the protons on the carbon adjacent to the pyridine ring (H-9) at around 3.2 ppm.

-

Ethyl Group Protons (H-1'' and H-2''): The ethyl group on the pyridine ring will give rise to a quartet for the methylene protons (H-1'') at approximately 2.6 ppm and a triplet for the methyl protons (H-2'') at around 1.2 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-7' (CHO) | ~191 |

| C-6' | ~164 |

| C-2 (Py) | ~159 |

| C-6 (Py) | ~149 |

| C-5 (Py) | ~137 |

| C-4 (Py) | ~136 |

| C-1' | ~132 |

| C-2', C-6' | ~130 |

| C-3 (Py) | ~121 |

| C-3', C-5' | ~115 |

| C-8 | ~67 |

| C-9 | ~37 |

| C-1'' | ~25 |

| C-2'' | ~15 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-7'): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, typically around 191 ppm.[5]

-

Aromatic Carbons: The aromatic carbons of both the benzene and pyridine rings will resonate in the region of δ 115-164 ppm. The carbon attached to the ether oxygen (C-6') will be significantly deshielded (~164 ppm). The quaternary carbons (C-1', C-2, C-5) will generally show weaker signals.

-

Aliphatic Carbons: The carbons of the ethoxy linker and the ethyl group will appear in the upfield region of the spectrum. The carbons closer to electronegative atoms (oxygen and nitrogen) will be more deshielded.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may provide better resolution for some signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Advanced 2D NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, advanced 2D NMR experiments are invaluable.

Caption: Workflow for structural elucidation using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the ethoxy linker and the ethyl group, as well as within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for confirming the connectivity between the different fragments of the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of this compound exhibit a series of characteristic signals that are consistent with its molecular structure. This guide provides a detailed interpretation of these spectra, based on established NMR principles and data from related compounds. By following the outlined experimental protocols and utilizing advanced 2D NMR techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of their subsequent research and development activities.

References

-

Jalaja, K., Mary, Y. S., et al. (2017). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1134, 863-875. Available at: [Link]

-

Gaonkar, S. L., Yathirajan, H. S., et al. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, E61, o751-o752. Available at: [Link]

-

All About Drugs. (2014). 4-Ethoxybenzaldehyde NMR. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Yathirajan, H. S., Gaonkar, S. L., et al. (2005). electronic reprint 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. ResearchGate. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde. Retrieved from [Link]

-

MDPI. (2022). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Retrieved from [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2020). Indonesian Journal of Chemistry, 20(3), 633-640. Available at: [Link]

-

Pharmaffiliates. (n.d.). 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde. Retrieved from [Link]

-

13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Retrieved from [Link]

Sources

- 1. This compound | 114393-97-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 4. PubChemLite - 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde (C16H17NO2) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a bi-functional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzaldehyde moiety linked via an ethoxy bridge to a 5-ethylpyridine ring, provides a versatile scaffold for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and a discussion of its current and potential applications.

Chemical Structure and Identification

The unique arrangement of an aldehyde group, an ether linkage, and a substituted pyridine ring imparts specific reactivity and biological activity to the molecule.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde | [2] |

| CAS Number | 114393-97-4 | [1][2] |

| Molecular Formula | C₁₆H₁₇NO₂ | [1][2] |

| Molecular Weight | 255.31 g/mol | [1][2] |

| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [1][2] |

| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | [1][2] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in research and development.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents.[1] | The ethoxy group may enhance solubility.[1] |

| XLogP3-AA | 3.1 | Computed by XLogP3.[2] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs.[2] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs.[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, which involves the formation of a sulfonate ester followed by a nucleophilic substitution.

Experimental Protocol: Synthesis

Step 1: Sulfonation of 5-Ethyl-2-pyridineethanol

-

Rationale: This step converts the hydroxyl group of 5-ethyl-2-pyridineethanol into a good leaving group (tosylate) to facilitate the subsequent nucleophilic substitution.[1]

-

Procedure:

-

To a solution of 5-ethyl-2-pyridineethanol (1 equivalent) in methylene dichloride, add triethylamine (TEA) (1 equivalent).[1]

-

Add tosyl chloride (TsCl) (1 equivalent) to the mixture.[1]

-

Reflux the reaction mixture at 45°C.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction and purify the resulting sulfonate ester, for instance, by vacuum distillation.[1]

-

Step 2: Nucleophilic Substitution

-

Rationale: The phenoxide ion generated from 4-hydroxybenzaldehyde acts as a nucleophile, displacing the tosylate group from the intermediate to form the desired ether linkage.[1]

-

Procedure:

-

Dissolve the sulfonate ester intermediate (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in isopropyl alcohol (IPA).[1]

-

Add potassium carbonate (K₂CO₃) to the mixture.[1]

-

Heat the reaction mixture to 80°C.[1]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and perform a suitable work-up.

-

The crude product can be purified by column chromatography on silica gel.[1]

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Table 3: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aldehyde proton (CHO): δ 9.8–10.0 ppm (singlet) Pyridine protons: δ 8.0–8.5 ppm Ethoxy (-OCH₂-): δ 4.0–4.5 ppm[1] |

| ¹³C NMR | Data not explicitly found in searches, but characteristic peaks for aromatic carbons, the aldehyde carbonyl, and the ethoxy carbons would be expected. |

| FT-IR | Carbonyl (C=O) stretch: ~1700 cm⁻¹[1] |

| Mass Spectrometry | Predicted [M+H]⁺: m/z 256.13321 |

Chemical Reactivity and Applications

The presence of the aldehyde and pyridine functionalities makes this compound a valuable intermediate for the synthesis of various heterocyclic compounds.

Precursor for Antibacterial Agents

This aldehyde serves as a starting material for the synthesis of novel heterocyclic compounds that have demonstrated significant antibacterial properties.[1] Derivatives have shown activity against various bacterial strains, indicating its potential in the development of new antimicrobial drugs.[1]

Intermediate in the Synthesis of Thiazolidinediones

A significant application of this compound is in the synthesis of thiazolidine derivatives, which are known for their pharmacological activities, including anti-diabetic effects.[1] For instance, it is a key intermediate in some synthetic routes to pioglitazone, a drug used to treat type 2 diabetes.

Synthesis of Isoxazolines and Isoxazoles

The oxime derivative of this compound is a key intermediate for the synthesis of biologically active isoxazolines and isoxazoles.[3] These heterocyclic systems are of great interest in medicinal chemistry due to their diverse pharmacological activities.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of new therapeutic agents. Its synthesis is well-established, and its chemical reactivity allows for the creation of a diverse range of heterocyclic compounds. Further research into the physical properties and biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

-

Gaonkar, S. L., Yathirajan, H. S., Lokanatharai, K. M., Nagaraj, B., & Bolte, M. (2005). 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 61(3), o751–o752. (URL: [Link])

-

Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. PubChem. (URL: [Link])

Sources

Navigating the Isomeric Landscape of C16H17NO2: A Technical Guide for Scientists

An In-depth Exploration of Structure, Synthesis, and Biological Significance

The molecular formula C16H17NO2 represents a vast and intricate landscape of structural possibilities. For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is paramount, as subtle shifts in atomic arrangement can dramatically alter a compound's physicochemical properties and biological activity. This technical guide provides a comprehensive exploration of select, scientifically significant isomers of C16H17NO2, offering insights into their synthesis, characterization, and potential applications.

The Foundation: Understanding Isomerism

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This seemingly simple concept gives rise to a remarkable diversity of chemical entities with distinct properties. For C16H17NO2, this diversity manifests as a multitude of constitutional isomers, where atoms are connected in a different order, and stereoisomers, where the connectivity is the same, but the spatial arrangement differs. The implications of isomerism are particularly profound in drug development, where one enantiomer of a chiral drug may exhibit therapeutic effects while the other is inactive or even toxic.

Featured Isomer 1: N-(2-(Naphthalen-1-yl)ethyl)acetamide

IUPAC Name: N-(2-(Naphthalen-1-yl)ethyl)acetamide

This isomer incorporates a naphthalene ring, an ethyl bridge, and an acetamide functional group. Its structure presents a foundation for potential biological activity, with the naphthalene moiety offering a large, lipophilic surface for interactions with biological targets.

Synthesis and Characterization

The synthesis of N-(2-(naphthalen-1-yl)ethyl)acetamide can be achieved through a straightforward amidation reaction. A typical laboratory-scale protocol is outlined below:

Experimental Protocol: Synthesis of N-(2-(Naphthalen-1-yl)ethyl)acetamide

-

Reaction Setup: In a round-bottom flask, dissolve 2-(naphthalen-1-yl)ethan-1-amine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.

-

Acylation: Cool the reaction mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise with continuous stirring. The reaction is exothermic and cooling is necessary to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-(naphthalen-1-yl)ethyl)acetamide.

Characterization Data:

| Property | Value |

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Varies depending on purity |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

Note: Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be acquired to confirm the structure and purity of the synthesized compound.

Potential Biological Significance

While extensive biological data for N-(2-(naphthalen-1-yl)ethyl)acetamide is not widely published, its structural motifs are present in compounds with known pharmacological activities. The N-acetylated phenethylamine scaffold is a common feature in many biologically active molecules. The naphthalene group, a bioisostere of other aromatic systems, can influence receptor binding and metabolic stability. Further investigation into the biological targets of this isomer could reveal potential applications in areas such as neuroscience or oncology.

Featured Isomer 2: N-(1-Naphthylmethyl)propionamide

IUPAC Name: N-(Naphthalen-1-ylmethyl)propanamide

This isomer features a propionamide group attached to a naphthalen-1-ylmethyl moiety. The slight increase in the alkyl chain length of the amide compared to an acetamide can impact its lipophilicity and interaction with binding pockets of proteins.

Synthesis and Characterization

The synthesis of N-(1-naphthylmethyl)propionamide follows a similar amidation strategy as described for the previous isomer.

Experimental Protocol: Synthesis of N-(1-Naphthylmethyl)propionamide

-

Reaction Setup: Dissolve naphthalen-1-ylmethanamine in a suitable aprotic solvent (e.g., DCM).

-

Base Addition: Add a non-nucleophilic base like triethylamine.

-

Acylation: Cool the mixture and add propionyl chloride or propionic anhydride dropwise.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. The workup procedure is analogous to the synthesis of N-(2-(naphthalen-1-yl)ethyl)acetamide, involving acidic and basic washes, drying, and solvent removal.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Characterization Data:

| Property | Value |

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| Appearance | Solid |

| Melting Point | Dependent on purity |

| Solubility | Soluble in polar organic solvents. |

Note: Full characterization requires spectroscopic analysis.

Potential Biological Significance

Amide-containing compounds are prevalent in pharmaceuticals due to the stability of the amide bond and its ability to participate in hydrogen bonding. The naphthalen-1-ylmethyl group provides a bulky, aromatic substituent that can drive specific binding interactions. Research into the biological activity of this compound could explore its potential as an enzyme inhibitor or a ligand for nuclear receptors.

Featured Isomer 3: 2-Methoxy-N-(1-phenylethyl)benzamide

IUPAC Name: 2-Methoxy-N-(1-phenylethyl)benzamide

This isomer presents a different structural arrangement, featuring a benzamide core with a methoxy group on the benzoyl ring and a chiral 1-phenylethyl group attached to the amide nitrogen. The presence of a stereocenter in the 1-phenylethyl moiety means this compound can exist as two enantiomers, (R)- and (S)-2-methoxy-N-(1-phenylethyl)benzamide.

Synthesis and Characterization

The synthesis of this chiral benzamide can be achieved through the coupling of 2-methoxybenzoic acid and 1-phenylethanamine. The use of a chiral amine starting material allows for the stereoselective synthesis of one enantiomer.

Experimental Protocol: Synthesis of 2-Methoxy-N-(1-phenylethyl)benzamide

-

Acid Activation: Activate the carboxylic acid of 2-methoxybenzoic acid. This can be done by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).

-

Amine Coupling: In a separate flask, dissolve (R)- or (S)-1-phenylethanamine and a base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent.

-

Reaction: Slowly add the activated 2-methoxybenzoic acid derivative to the amine solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. The workup typically involves aqueous washes to remove byproducts and unreacted starting materials.

-

Purification: Purify the product by column chromatography or recrystallization.

Characterization Data:

| Property | Value |

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| Appearance | Solid |

| Melting Point | Specific to the enantiomer and its purity |

| Optical Rotation | A key parameter to distinguish between the (R) and (S) enantiomers. |

Note: Chiral HPLC or NMR with a chiral shift reagent can be used to determine the enantiomeric purity of the product.

Biological Significance and Stereochemistry

The biological activity of chiral molecules is often stereospecific. One enantiomer may bind to a receptor or enzyme with high affinity, while the other may have a much lower affinity or interact with a different target altogether. Substituted benzamides are a well-established class of pharmacologically active compounds. The methoxy group can influence the electronic properties of the aromatic ring and its metabolic fate. The 1-phenylethyl group can provide crucial hydrophobic and steric interactions within a binding site. The investigation of the individual enantiomers of 2-methoxy-N-(1-phenylethyl)benzamide is essential to elucidate their specific biological roles and therapeutic potential.

Visualizing the Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams, generated using DOT language, outline the general workflows.

Caption: General synthetic workflow for N-(2-(Naphthalen-1-yl)ethyl)acetamide.

Caption: General synthetic workflow for N-(1-Naphthylmethyl)propionamide.

Caption: General synthetic workflow for 2-Methoxy-N-(1-phenylethyl)benzamide.

Conclusion